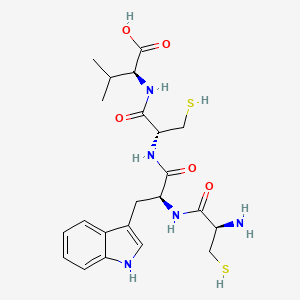

L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-

CAS No.: 654054-56-5

Cat. No.: VC16820168

Molecular Formula: C22H31N5O5S2

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654054-56-5 |

|---|---|

| Molecular Formula | C22H31N5O5S2 |

| Molecular Weight | 509.6 g/mol |

| IUPAC Name | (2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C22H31N5O5S2/c1-11(2)18(22(31)32)27-21(30)17(10-34)26-20(29)16(25-19(28)14(23)9-33)7-12-8-24-15-6-4-3-5-13(12)15/h3-6,8,11,14,16-18,24,33-34H,7,9-10,23H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/t14-,16-,17-,18-/m0/s1 |

| Standard InChI Key | KBIRQRMIAKBVLG-DKIMLUQUSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)N |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)N |

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The peptide sequence Val-Cys-Trp-Cys adopts a linear structure with the following IUPAC name:

. Key features include:

-

Cysteine residues: Positioned at the second and fourth sites, these residues contain thiol (-SH) groups capable of forming disulfide bonds under oxidative conditions, though the reduced form is implied by the absence of cyclic annotations.

-

Tryptophan: The indole side chain at the third position contributes hydrophobicity and potential π-π stacking interactions.

-

Valine: The N-terminal valine enhances structural rigidity via its branched aliphatic side chain.

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 509.6 g/mol | |

| Key functional groups | Thiols (-SH), indole, carboxyl |

Synthesis and Biosynthetic Pathways

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most plausible method for producing Val-Cys-Trp-Cys, given its linear structure and moderate length. Key steps include:

-

Resin activation: Use of Fmoc-protected amino acids bound to a polystyrene resin.

-

Deprotection and coupling: Sequential removal of Fmoc groups with piperidine and coupling of subsequent residues using activators like HBTU .

-

Cleavage and purification: TFA-mediated cleavage from the resin, followed by HPLC purification .

Enzymatic synthesis, as demonstrated for analogous dipeptides (e.g., δ-L-α-aminoadipoyl-L-cysteinyl-D-valine synthetase in ACV synthetase) , is less likely here due to the absence of non-ribosomal peptide synthetase (NRPS) data for this sequence.

Table 2: Synthetic Challenges and Solutions

| Challenge | Strategy |

|---|---|

| Cysteine oxidation | Use of reducing agents (e.g., DTT) during synthesis |

| Tryptophan degradation | Protect indole with Boc groups |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be moderate in aqueous solutions due to cysteine’s polar thiols, counterbalanced by tryptophan’s hydrophobicity.

-

Stability: Thiol groups are prone to oxidation, necessitating storage under inert atmospheres or with antioxidants.

-

Isoelectric point (pI): Estimated at ~5.2 based on cysteine (pKa ~8.3) and terminal carboxyl (pKa ~2.2) groups.

Table 3: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (octanol-water) | 1.8 (estimated) |

| Hydrogen bond donors | 7 |

| Hydrogen bond acceptors | 10 |

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

-

Mass spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (509.6 Da) .

-

Nuclear magnetic resonance (NMR): -NMR resolves backbone and side-chain proton environments .

-

High-performance liquid chromatography (HPLC): Reverse-phase HPLC assesses purity (>95% for research-grade material).

Table 4: Analytical Data Comparison

| Technique | Key Findings |

|---|---|

| ESI-MS | [M+H] at m/z 510.6 |

| -NMR | δ 1.02 (valine CH), δ 7.3 (tryptophan indole) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume